REACTION_CXSMILES
|
C(=O)([O-])OC[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:6][C:5]=1[C:15]([CH3:23])([CH3:22])[CH2:16][O:17]C(OC)=O.[O:26]=[C:27]1[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][CH:29]=[C:28]1[C:37](O)=[O:38].N1C=CC=CC=1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)[O:50]1)CC.C[O-].[Na+]>CC1OCCC1.O>[C:11]([C:7]1[CH:6]=[C:5]([C:15]([CH3:22])([CH3:23])[CH2:16][OH:17])[C:4]([OH:50])=[CH:9][C:8]=1[NH:10][C:37]([C:28]1[C:27](=[O:26])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[NH:30][CH:29]=1)=[O:38])([CH3:12])([CH3:13])[CH3:14] |f:4.5|
|
Name
|
[5-amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl]methyl carbonate
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
C(OCC1=C(C=C(C(=C1)N)C(C)(C)C)C(COC(=O)OC)(C)C)([O-])=O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
O=C1C(=CNC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Name
|
Sodium methoxide
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
again washed with water
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N HCl
|
Type
|
CUSTOM
|
Details
|
after separating the phases
|
Type
|
WASH
|
Details
|
the organic phase was washed with 0.1N HCl
|
Type
|
CUSTOM
|
Details
|
than dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C(CO)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |